molecular formula C10H12N2S B1277452 3-(1,3-Benzothiazol-2-yl)propan-1-amine CAS No. 51124-73-3

3-(1,3-Benzothiazol-2-yl)propan-1-amine

Cat. No.: B1277452
CAS No.: 51124-73-3
M. Wt: 192.28 g/mol
InChI Key: DJRGJNBEQJJKMJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Reactivity :

    • A study by Aleksandrov et al. (2021) explored the synthesis and reactivity of benzothiazole derivatives, which can undergo electrophilic substitution reactions including bromination, nitration, hydroxymethylation, and acylation, indicating the potential for creating diverse chemical compounds for various applications (Aleksandrov et al., 2021).
  • Development of Pharmacological Agents :

    • Ragheed Al Rahmani et al. (2014) synthesized aminoacetylenicoxybenzothiazole derivatives, aiming to design effective H3 antagonists for managing diseases like Alzheimer's, depression, epilepsy, and schizophrenia. This demonstrates the potential use of benzothiazole derivatives in developing novel treatments for central nervous system disorders (Ragheed Al Rahmani et al., 2014).
  • Antibacterial and Antifungal Properties :

    • Research by Nikhil D. Amnerkar et al. (2015) on a series of benzothiazole derivatives showed moderate to excellent antimicrobial activity against gram-negative and gram-positive bacteria, and pathogenic fungal strains. This suggests their potential as antimicrobial agents (Nikhil D. Amnerkar et al., 2015).
  • Corrosion Inhibition :

    • Zohreh Salarvand et al. (2017) studied the role of benzothiazole derivatives in enhancing the corrosion resistance of mild steel in acidic solutions. This research implies potential applications in material science and engineering (Zohreh Salarvand et al., 2017).
  • Potential in Antitumor Applications :

    • A study by T. Bradshaw et al. (2002) on novel antitumor 2-(4-aminophenyl)benzothiazoles highlights their selective and potent antitumor properties, indicating the potential of benzothiazole derivatives in cancer therapy (T. Bradshaw et al., 2002).

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRGJNBEQJJKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429313
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51124-73-3
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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